Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane, also known as 1,1,1,2,3,3,3-heptadeuteriopropan-2-yl chloride (HDC), is a silane derivative that has been used in various scientific research applications. It is a colorless, low-boiling liquid, and has a low vapor pressure. HDC is a versatile compound that can be used in a variety of ways in the laboratory, including as a solvent, a reactant, and a reagent. It is also used in the synthesis of other compounds, such as polymers, and as a catalyst in organic reactions.

Scientific Research Applications

Synthesis of 1,2,3-Triazoles

The compound is utilized in the synthesis of 1,2,3-triazoles , which are a functional heterocyclic core in modern organic chemistry. This process is part of click chemistry, where the compound can act as a precursor or a reagent in catalytic systems to produce triazoles with high regioselectivity .

Catalysis

In catalysis, this silane derivative can be involved in the development of new catalytic and eco-compatible approaches. It may serve as a source of silicon in catalysts that facilitate the construction of polysubstituted compounds, such as 1,4-, 1,5-, and 1,4,5-polysubstituted triazoles .

Medicinal Chemistry

In medicinal chemistry, the silane compound could be used to introduce deuterium into pharmacologically active molecules. Deuterium substitution can enhance metabolic stability and reduce toxicity, making drugs safer and more effective .

Agricultural Chemistry

Agricultural chemistry may benefit from this compound through the synthesis of triazole derivatives that act as growth regulators or fungicides. The deuterium-labeled compounds can help in tracing the distribution and metabolism of these chemicals in plants .

Material Science

In material science, the compound’s ability to introduce deuterium can be crucial for studying the degradation and stability of polymers. It can be used to create deuterium-labeled polymers for analysis using spectroscopic techniques .

Photochemistry

The compound finds applications in photochemistry where it can be used to synthesize molecules with specific light-absorption properties. These molecules can be used in the development of light-sensitive materials or photovoltaic cells .

Organic Synthesis

In organic synthesis, this silane derivative can be used to introduce deuterium atoms into organic molecules, which is essential for conducting kinetic isotope effect studies. These studies help in understanding reaction mechanisms and the role of hydrogen bonding in chemical reactions .

Analytical Chemistry

Lastly, in analytical chemistry, the compound can be used to prepare deuterium-labeled standards for mass spectrometry. These standards are vital for accurate quantification and identification of compounds in complex mixtures .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane involves the reaction of 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol with chlorotrimethylsilane in the presence of a base.", "Starting Materials": [ "1,1,1,2,3,3,3-heptadeuteriopropan-2-ol", "Chlorotrimethylsilane", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol to a reaction flask", "Add chlorotrimethylsilane dropwise to the reaction flask while stirring", "Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the hydrogen chloride produced", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer over anhydrous magnesium sulfate", "Concentrate the organic layer under reduced pressure to obtain Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane as a colorless liquid" ] } | |

CAS RN |

20395-57-7 |

Product Name |

Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane |

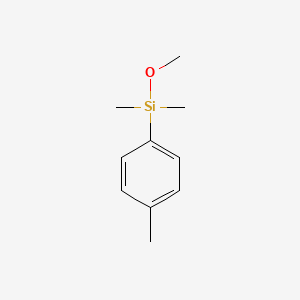

Molecular Formula |

C3H9ClSi |

Molecular Weight |

117.7 g/mol |

IUPAC Name |

chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane |

InChI |

InChI=1S/C3H9ClSi/c1-3(2)5-4/h3H,5H2,1-2H3/i1D3,2D3,3D,5D2 |

InChI Key |

CRIVIYPBVUGWSC-PZPIEAOKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[Si]([2H])([2H])Cl |

SMILES |

CC(C)[SiH2]Cl |

Canonical SMILES |

CC(C)[SiH2]Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.